tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry
Indole as a Privileged Scaffold in Natural Products and Pharmaceuticals
The indole scaffold is often described as a "privileged structure" in medicinal chemistry. eurekaselect.comresearchgate.net This term refers to molecular frameworks that are capable of binding to a wide variety of biological targets, making them exceptionally useful for drug discovery. eurekaselect.com The indole ring is a key component in the essential amino acid tryptophan and is the foundation for a multitude of natural products, including complex alkaloids and plant hormones like indole-3-acetic acid. nih.govopenmedicinalchemistryjournal.com
The versatility of the indole structure is demonstrated by its presence in numerous pharmaceuticals with diverse therapeutic applications. nih.gov The ability to modify the indole ring at various positions allows for the fine-tuning of a molecule's biological activity, leading to the development of drugs with improved efficacy and safety profiles. nih.govmdpi.com
Table 1: Examples of FDA-Approved Indole-Based Pharmaceuticals
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) nih.govnih.gov |
| Sumatriptan | Treatment of migraine headaches researchgate.net |
| Ondansetron | Antiemetic used to prevent nausea and vomiting nih.gov |
| Vincristine | Anti-tumor agent used in cancer chemotherapy biosynth.comnih.gov |
Role of Halogenated Indoles in Drug Discovery
The introduction of halogen atoms—such as chlorine, bromine, and iodine—onto the indole scaffold can profoundly influence a molecule's physicochemical and biological properties. nih.gov Halogenation is a common strategy in drug design used to enhance therapeutic potential. For instance, the presence of halogens can increase a compound's lipophilicity, which may improve its ability to cross cell membranes.
Furthermore, halogens can alter the electronic properties of the indole ring, affecting how the molecule interacts with its biological target. acs.org The substitution of bromine at position 5 of an indole nucleus, for example, has been shown to strongly favor antiproliferative activity in certain compounds. nih.gov Halogen atoms, particularly chlorine, bromine, and iodine, can also participate in "halogen bonding," a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein. acs.org A wide variety of halogenated indole alkaloids have been isolated from marine invertebrates, many of which exhibit significant biological activity and serve as lead compounds for drug discovery. nih.gov
Research Context of N-Protected Indoles
The indole nitrogen atom possesses a reactive hydrogen that can interfere with many chemical transformations. Therefore, in multi-step syntheses involving indole derivatives, this nitrogen is often protected with a chemical group that can be removed later in the synthetic sequence. mdpi.org This strategy, known as N-protection, is a critical aspect of indole chemistry. mdpi.org
Importance of N-Boc Protection in Indole Chemistry
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines, including the indole nitrogen. researchgate.net The N-Boc group is valued for its stability under a wide range of reaction conditions, including exposure to bases, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This robustness ensures that the protecting group remains intact during various synthetic steps. researchgate.net
A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA). total-synthesis.com This allows for deprotection without affecting other acid-sensitive functional groups that might be present in the molecule. The use of an N-Boc group can also influence the regioselectivity of certain reactions, directing substituents to specific positions on the indole ring. nih.gov The combination of stability and facile, selective removal makes N-Boc protection an indispensable tool in the synthesis of complex indole-containing molecules. nih.govsigmaaldrich.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate |
| Indole |
| Tryptophan |
| Indole-3-acetic acid |
| Indomethacin |
| Sumatriptan |
| Ondansetron |
| Vincristine |
| Tadalafil |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-chloro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSVMIDWRADFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Organic Transformations of Tert Butyl 5 Chloro 3 Iodo 1h Indole 1 Carboxylate
Cross-Coupling Reactions
The carbon-iodine bond at the C3 position of the indole (B1671886) ring is the primary site of reactivity for this substrate in cross-coupling reactions. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive towards oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for modulating the electronic properties of the indole ring and preventing side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, these reactions selectively occur at the C3-iodo position, allowing for the introduction of a diverse range of substituents.
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In the case of this compound, this reaction facilitates the introduction of various aryl or heteroaryl groups at the C3 position of the indole nucleus. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of base is critical, with common options including sodium carbonate, potassium carbonate, or potassium phosphate. thieme-connect.de
The general reaction scheme involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 3-arylindole product and regenerate the Pd(0) catalyst. The reaction conditions can be optimized to achieve high yields and tolerate a broad range of functional groups on the arylboronic acid. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Good |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov For this compound, this reaction provides a direct route to 3-alkynylindoles, which are valuable precursors for the synthesis of more complex heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govnih.gov
The catalytic cycle involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the organopalladium species formed from the oxidative addition of the 3-iodoindole. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | High |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | None | n-BuNH₂ | DMF | Good |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov This reaction allows for the introduction of a vinyl group at the C3 position of the indole ring. The reaction typically requires a palladium catalyst, a phosphine ligand or is run ligandless, and a base to neutralize the hydrogen halide formed during the reaction.
The mechanism involves the oxidative addition of the 3-iodoindole to a Pd(0) complex, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the 3-vinylindole product and regenerates the palladium catalyst.
Table 3: Examples of Heck Reactions
| Alkenes | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | Good |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | High |
| Cyclohexene | PdCl₂(PPh₃)₂ | Ag₂CO₃ | Toluene | Moderate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the C3 position of the indole ring, leading to the synthesis of 3-aminoindole derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a biarylphosphine), and a strong base, such as sodium tert-butoxide.
The catalytic cycle is thought to involve the oxidative addition of the 3-iodoindole to the Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the 3-aminoindole product.
Table 4: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | High |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | Good |
| n-Butylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | Good |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. This reaction provides another efficient method for the formation of carbon-carbon bonds at the C3 position of the indole nucleus. A key advantage of the Stille coupling is the stability and tolerance of organotin reagents to a wide variety of functional groups.
The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent to the palladium center, and reductive elimination.
Table 5: Examples of Stille Coupling Reactions
| Organotin Reagent | Palladium Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | High |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | Excellent |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(o-tolyl)₃ | DMF | Good |
Regioselective Coupling at Halogenated Positions
The primary application of this compound in organic synthesis is as a substrate for regioselective cross-coupling reactions. The greater lability of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C3 position of the indole ring.
One notable example is its use in the synthesis of prolino-homotryptophane derivatives. In this context, the 3-iodo group is first converted to a boronate ester. This transformation is achieved by treating this compound with pinacolborane in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like triethylamine (B128534) in toluene. researchgate.netresearchgate.net The resulting boronate ester can then participate in Suzuki coupling reactions with suitable coupling partners. researchgate.netresearchgate.net For instance, the Suzuki coupling with a vinyl iodide has been reported to proceed using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand and sodium carbonate as a base in a tetrahydrofuran (B95107)/water solvent system. researchgate.net Careful temperature control is crucial in these reactions to prevent decomposition of the product. researchgate.net
This compound has also been utilized as a key building block in the total synthesis of the natural product hyrtinadine A. The synthetic strategy similarly relies on the selective reactivity of the 3-iodo position in a Masuda borylation–Suzuki reaction sequence.
Below is a data table summarizing a key transformation of this compound.
Table 1: Borylation of this compound
| Reactant | Reagents | Catalyst | Solvent | Product | Yield (%) |
| This compound | Pinacolborane, Et₃N | Pd(dppf)Cl₂ | Toluene | tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | Not specified |
Copper-Catalyzed Reactions
While copper-catalyzed reactions are a common method for forming carbon-heteroatom bonds with haloindoles, specific examples detailing the use of this compound as a substrate in such transformations are not extensively documented in the surveyed scientific literature.
Iron-Catalyzed Oxidative Cross-Coupling
Iron-catalyzed cross-coupling reactions represent a more economical and environmentally friendly alternative to palladium- or copper-based methods. However, research articles specifically describing the iron-catalyzed oxidative cross-coupling of this compound could not be identified in the available literature.
Nucleophilic Substitution Reactions
The electron-rich nature of the indole ring generally makes it more susceptible to electrophilic rather than nucleophilic attack. However, the presence of halogen substituents can facilitate nucleophilic substitution reactions under certain conditions.
Reaction with Sulfur Nucleophiles
Detailed studies on the reaction of this compound with sulfur nucleophiles have not been prominently reported in the reviewed chemical literature.
Reaction with Amine Nucleophiles
The direct substitution of the halogen atoms in this compound with amine nucleophiles is a potential transformation. However, specific examples and reaction conditions for this particular substrate are not readily found in the surveyed scientific databases.
Reaction with Cyanide
The introduction of a cyano group via nucleophilic substitution of a halide is a valuable transformation in organic synthesis. Nevertheless, there is a lack of specific published research detailing the reaction of this compound with cyanide nucleophiles.
C-H Functionalization Strategies on Haloindoles
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical approach for the modification of complex organic molecules. nih.govresearchgate.net In the context of indole derivatives, achieving site-selectivity, particularly on the benzene (B151609) core (C4-C7), presents a significant challenge due to the inherent reactivity of the pyrrole (B145914) ring. rsc.orgresearchgate.net Various strategies, often employing directing groups, have been developed to overcome this hurdle. nih.govresearchgate.net
Site-Selective C-H Functionalization at the Benzene Core (C4-C7)
The functionalization of the carbocyclic portion of the indole nucleus is a key strategy for accessing novel derivatives with diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen plays a crucial role in modulating the reactivity and directing the regioselectivity of C-H activation.
Recent advancements have demonstrated that directing groups can effectively steer transition metal catalysts to specific C-H bonds on the indole's benzene ring. nih.govresearchgate.net While the inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, and to a lesser extent at C2, functionalization at the C4, C5, C6, and C7 positions requires overcoming this intrinsic reactivity pattern. rsc.orgresearchgate.net
For haloindoles such as this compound, the electronic and steric landscape is further influenced by the halogen substituents. The chloro group at the C5 position is an electron-withdrawing group, which can influence the electron density of the benzene ring and potentially affect the regioselectivity of C-H functionalization reactions. Palladium-catalyzed dual C-H functionalization has been successfully applied to indoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The development of methodologies for the regioselective functionalization of the six-membered ring in 6,5-fused heterocyclic systems like indoles is an area of active research. nih.gov
The selection of the appropriate directing group and catalytic system is critical for achieving the desired site-selectivity. For instance, different directing groups installed at the nitrogen atom can guide functionalization to various positions on the benzene core. nih.govresearchgate.net While specific examples detailing the C4-C7 functionalization of this compound are not extensively documented, the general principles of directed C-H activation provide a framework for predicting its reactivity. The interplay of the N-Boc group and the existing halogen substituents would be a key determinant in the outcome of such transformations.
Chelation-Assisted C-H Borylation
Chelation-assisted C-H borylation has emerged as a powerful metal-free method for the site-selective introduction of a boryl group onto aromatic and heteroaromatic rings. nih.gov This strategy often utilizes a directing group that can coordinate to a boron reagent, bringing it into proximity of a specific C-H bond.
For N-acylated indoles, including those with an N-Boc protecting group, the carbonyl oxygen of the acyl group can act as a chelating atom. This directs the borylation to the C7 position of the indole ring. nih.gov This transformation is particularly valuable as C7-functionalized indoles are common motifs in biologically active compounds.
The reaction typically employs boron tribromide (BBr₃) as the borylating agent. The proposed mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic boron center, forming a six-membered ring intermediate that facilitates the electrophilic aromatic substitution at the C7 position. The resulting C7-borylated indole can then be further diversified through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In the case of this compound, the N-Boc group would be expected to direct C-H borylation to the C7 position. The presence of the chloro substituent at C5 and the iodo substituent at C3 may electronically influence the reactivity of the C7-H bond, but the directing effect of the N-Boc group is generally the dominant factor in determining the regioselectivity of this transformation.
Table 1: Chelation-Assisted C-H Borylation of N-Acyl Indoles
| Directing Group | Borylating Agent | Major Product |
|---|---|---|
| N-Boc | BBr₃ | C7-Borylated Indole |
| N-Pivaloyl | BBr₃ | C7-Borylated Indole |
This table is based on general findings for N-acyl indoles and is expected to be applicable to this compound.
Other Transformations
Beyond C-H functionalization, substituted indoles can undergo a variety of other chemical transformations, including rearrangements that lead to the formation of new structural motifs.
Migratory Rearrangements
One notable example is the rhodium-catalyzed migration of electron-withdrawing groups in β-substituted styryl azides to form 3-substituted indoles. nih.gov In these reactions, groups such as nitro, sulfonyl, and benzoyl have been shown to migrate. This type of transformation highlights the potential for substituents on the indole ring or its precursors to undergo rearrangement under specific catalytic conditions.
Another relevant transformation is the domino C4-arylation/3,2-carbonyl migration observed in 3-acetylindoles under palladium catalysis. researchgate.net This process involves an initial C-H functionalization at the C4 position, followed by the migration of the acetyl group from the C3 to the C2 position. The protection of the indole nitrogen was found to influence this rearrangement, with N-protected 3-acetylindoles affording only the C4-arylation product without migration. This suggests that the N-Boc group on this compound could play a significant role in either promoting or inhibiting potential migratory rearrangements.
Further research is needed to explore the susceptibility of this compound to migratory rearrangements, which could unlock novel synthetic pathways to diverse indole derivatives.
Computational and Mechanistic Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For a molecule like tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, DFT can offer profound insights into its chemical behavior.
While direct studies on the reaction pathways of this compound are scarce, DFT calculations on similar N-Boc protected haloindoles are instrumental in mapping out potential energy surfaces for various reactions. These calculations can identify transition states, intermediates, and the associated activation energies, thereby elucidating the most probable reaction mechanisms. For instance, in cross-coupling reactions, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed atomistic picture of the catalytic cycle.
The substitution pattern of this compound presents interesting questions of regioselectivity. The presence of chloro, iodo, and Boc groups influences the electron density distribution around the indole (B1671886) ring, directing incoming reagents to specific positions. DFT calculations can quantify the electrophilicity and nucleophilicity of different sites within the molecule, predicting the outcome of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, theoretical studies on other substituted indoles have successfully rationalized the observed regioselectivity in functionalization reactions. rsc.orgbeilstein-journals.orgnih.gov
Stereoselectivity, particularly in reactions involving chiral catalysts, is another area where DFT can provide critical insights. By modeling the interactions between the indole substrate, the catalyst, and the reagents, it is possible to understand the origins of enantioselectivity and diastereoselectivity.
In metal-catalyzed reactions involving this compound, the nature of the ligands coordinated to the metal center and the electronic properties of the substrate itself play a pivotal role in determining the reaction's efficiency and selectivity. DFT studies can model these effects by systematically varying the ligands and substituents on the indole core. This allows for a rational design of more effective catalytic systems. For example, computational studies have revealed how ligand and substrate properties influence the key steps in palladium-catalyzed C-H bond hydroxylation. rsc.org
Understanding Reactivity and Selectivity in Catalytic Systems
The application of this compound as a building block in organic synthesis often involves its participation in catalytic cycles. Computational studies are invaluable for understanding the intricate interplay of factors that govern reactivity and selectivity in these systems. By calculating the energies of various intermediates and transition states, researchers can identify the rate-determining step of a reaction and understand how different components of the catalytic system influence this step. This knowledge is crucial for optimizing reaction conditions and developing novel catalytic transformations.
Construction of Complex Heterocyclic Systems
The utility of this compound as a building block extends to the synthesis of intricate heterocyclic frameworks. Its pre-functionalized core allows for the efficient assembly of polycyclic systems that are often found in biologically active molecules and advanced materials.
Synthesis of Spirocyclic Indole Derivatives
Spirocyclic indoles, particularly spirooxindoles, are a prominent structural motif in numerous natural products and pharmaceutical agents. The synthesis of these complex three-dimensional structures often relies on the functionalization of the indole C3 position. While extensive research has been conducted on various methods to construct spirocyclic systems, including intramolecular cyclizations and cycloadditions, specific examples detailing the direct use of this compound as a precursor are not extensively documented in readily available literature. However, the reactivity of the C3-iodo position suggests its potential as a handle for introducing substituents that could subsequently participate in intramolecular cyclization reactions to form a spiro-center. For instance, a group introduced via a Suzuki or Sonogashira coupling at the C3 position could contain a nucleophile or an electrophile designed to react with the C2 position of the indole, leading to the desired spirocyclic framework.
Formation of Functionalized Quinolines
The synthesis of quinoline (B57606) rings fused or appended to other heterocyclic systems is a significant area of organic synthesis. The classic methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, can be adapted for use with functionalized indole precursors. In the context of this compound, the C3-iodo group could be transformed into an amino or carbonyl group, which are common functionalities required for quinoline ring annulation. For example, conversion of the iodo group to an amino group via a Buchwald-Hartwig amination, followed by reaction with a β-dicarbonyl compound, could initiate a condensation-cyclization cascade to build a quinoline ring onto the indole core.
Carbazole (B46965) Synthesis from Haloindoles
Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. A common strategy for their synthesis involves the intramolecular cyclization of N-arylindoles or the annulation of a benzene (B151609) ring onto an existing indole. Haloindoles are key precursors in many of these routes, often involving transition-metal-catalyzed C-H activation or cross-coupling reactions. Specifically, a 3-haloindole can undergo reactions such as a [4+2] cycloaddition with a suitable diene to construct the carbazole skeleton. For instance, a review of carbazole synthesis trends highlights the use of protected 3-chloroindoles in [4+2] cycloadditions with methyl coumalate to yield methyl carbazole-3-carboxylate products. While this example uses a chloroindole, the higher reactivity of the iodo group in this compound would make it a suitable, and likely more efficient, substrate for similar palladium-catalyzed annulation reactions.
Modular Synthesis Approaches for Functionalized Indoles
The concept of modular synthesis relies on the use of versatile building blocks that can be sequentially and selectively modified to create a library of diverse compounds. This compound is an ideal substrate for such approaches due to the orthogonal reactivity of its two different halogen atoms. The C3-iodo bond is significantly more reactive than the C5-chloro bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings).
This reactivity difference allows for the selective introduction of a wide variety of substituents at the C3 position while leaving the C5-chloro atom untouched. Subsequently, a second, distinct functional group can be installed at the C5 position by employing more forcing reaction conditions or a different catalytic system that can activate the C-Cl bond. This stepwise functionalization provides a powerful strategy for the controlled, modular construction of polysubstituted indoles with precisely defined substitution patterns.
Table 1: Orthogonal Reactivity in Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity | Potential Coupling Reactions |
|---|---|---|---|
| C3 | Iodine | High | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |
Development of New Synthetic Methodologies
The unique electronic and steric properties of halogenated indoles make them excellent test substrates for the development of new synthetic reactions. The presence of halogens can influence the regioselectivity of reactions and open up new pathways for bond formation.
Transition-Metal-Free Approaches
While transition-metal catalysis dominates indole functionalization, there is a growing interest in developing more sustainable and cost-effective transition-metal-free methods. These reactions often rely on the use of strong bases, organocatalysts, or photochemical activation. For haloindoles, nucleophilic aromatic substitution (SNAr) reactions can be a viable metal-free strategy, particularly if the ring is sufficiently electron-deficient. In the case of this compound, the Boc group is electron-withdrawing, which can facilitate SNAr-type reactions at the halogenated positions, although this is less common for the indole core itself.
Recent reviews on the functionalization of indoles highlight several metal-free strategies for C-C bond formation, such as oxidative couplings using hypervalent iodine reagents or base-mediated reactions. For example, potassium tert-butoxide has been shown to mediate intramolecular α-arylations of certain anilides to form oxindoles in a transition-metal-free manner. While direct applications of these specific methods to this compound are not explicitly reported, the principles could potentially be adapted. The development of such methodologies remains an active area of research, aiming to provide alternative and complementary routes to functionalized indole derivatives.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Methyl coumalate |
Advanced Applications of Halogenated Indole Scaffolds in Organic Synthesis
Green Chemistry and Sustainable Synthesis
The synthesis of complex and highly functionalized molecules, such as tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, within the framework of green and sustainable chemistry presents a significant challenge that is actively being addressed by the scientific community. The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, utilizing less hazardous chemical syntheses, and designing for energy efficiency. acs.org The application of these principles to the synthesis of halogenated indole (B1671886) scaffolds is critical, given their importance in medicinal chemistry and materials science.
Traditional methods for the synthesis and halogenation of indole derivatives often rely on hazardous reagents and volatile organic solvents, which contribute to significant environmental waste and safety concerns. ijaresm.comgoogle.com However, recent advancements have provided more sustainable alternatives.
Sustainable Halogenation Techniques
The introduction of halogen atoms onto the indole ring is a key step in the synthesis of compounds like this compound. Greener approaches to this transformation focus on replacing hazardous halogenating agents with safer and more efficient systems.
Oxone-Halide Systems: An environmentally friendly protocol for the halogenation of indoles utilizes oxone as an oxidant in combination with halide salts (e.g., LiBr, KI). acs.orgnih.gov This method generates the reactive halogenating species in situ, avoiding the handling of stoichiometric amounts of volatile and toxic halogens like Br₂ or I₂. nih.govresearchgate.net This approach is noted for its mild reaction conditions and for eliminating the production of toxic organic byproducts often derived from conventional oxidants. researchgate.net The regioselectivity of the halogenation (at the C2 or C3 position) can often be controlled by the nature of the protecting group on the indole nitrogen. nih.gov
Biocatalytic Halogenation: The use of enzymes, specifically FADH₂-dependent halogenases, represents a highly attractive green alternative for the regioselective halogenation of aromatic compounds, including indoles. frontiersin.orgnih.gov These biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous organic solvents. frontiersin.org The enzymes use benign halide salts as the halogen source and exhibit excellent regioselectivity, which simplifies product purification and minimizes waste. frontiersin.org
Solvent and Catalyst Innovations
The choice of solvent and catalyst are paramount in developing sustainable synthetic routes. The principles of green chemistry encourage the use of safer solvents or the elimination of solvents altogether.
Aqueous Media and Alternative Solvents: Water is considered a green solvent due to its low cost, non-toxicity, and non-flammability. google.com Palladium-catalyzed methods have been developed for the synthesis of indole derivatives in water, demonstrating the viability of aqueous reaction media for complex organic transformations. nih.gov
Solvent-Free and Mechanochemical Methods: Catalyst-free and solvent-free reactions, often conducted under thermal conditions or through mechanochemistry (grinding), represent a significant step towards sustainable synthesis. rsc.orgrsc.orgmdpi.com Mechanochemical protocols, such as the Fischer indole synthesis performed by ball-milling, eliminate the need for bulk solvents, thereby reducing waste and potential environmental contamination. rsc.org
Metal-Free Synthesis: To circumvent the use of expensive and potentially toxic transition-metal catalysts, metal-free C-H amination reactions have been developed for indole synthesis. acs.org These methods align with green chemistry principles by avoiding heavy metal waste streams.
Assessment of Sustainability with Green Metrics
To quantify the environmental performance of a chemical process, several green metrics have been established. These tools are essential for comparing the "greenness" of different synthetic routes. greenchemistry-toolkit.orgchemanager-online.com
Process Mass Intensity (PMI): This metric calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. greenchemistry-toolkit.orgresearchgate.net
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of total waste generated to the mass of the product. An ideal E-Factor is zero. This metric highlights the waste produced, encouraging a focus on waste prevention. greenchemistry-toolkit.orgresearchgate.net
The table below provides a comparative analysis of a hypothetical traditional synthesis versus a greener synthesis for a generic halogenated indole, illustrating the potential improvements in sustainability.
| Parameter | Hypothetical Traditional Synthesis | Hypothetical Greener Synthesis | Improvement |
|---|---|---|---|
| Halogenation Reagent | N-Iodosuccinimide (NIS) / N-Chlorosuccinimide (NCS) | Oxone / KI / KCl (in situ generation) | Avoids stoichiometric halogenating agents and byproducts. nih.gov |
| Solvent | Dichloromethane (B109758) (DCM) | Water or Cyclopentyl Methyl Ether (CPME) | Reduces use of hazardous, non-recyclable chlorinated solvents. nih.govresearchgate.net |
| Catalyst | Stoichiometric Lewis Acid | Catalytic (e.g., Organocatalyst or Enzyme) | Reduces metal waste and improves atom economy. frontiersin.orgrsc.org |
| Process Mass Intensity (PMI) | ~150 kg/kg | ~30 kg/kg | Drastic reduction in overall mass used per kg of product. chemanager-online.com |
| E-Factor | ~149 kg waste/kg product | ~29 kg waste/kg product | Significant decrease in waste generation. chemanager-online.com |
By integrating these green chemistry principles—such as employing safer reagents like oxone-halide systems, utilizing benign solvents like water, and adopting catalyst-free or biocatalytic methods—the synthesis of advanced scaffolds like this compound can be made significantly more sustainable. researchgate.net The continuous development of these methodologies is crucial for the future of environmentally responsible chemical manufacturing.
Deprotection Strategies for the Tert Butyloxycarbonyl Boc Group in Indole Chemistry
Methods for N-Boc Removal
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most traditional and widely employed method for the removal of the N-Boc group. nih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free indole (B1671886), carbon dioxide, and a stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene. commonorganicchemistry.com A variety of Brønsted and Lewis acids can effect this transformation.
Common strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for this purpose. commonorganicchemistry.comresearchgate.net TFA is often used in dichloromethane (B109758) (DCM), while HCl is typically employed as a solution in an organic solvent like dioxane or methanol (B129727). commonorganicchemistry.comcommonorganicchemistry.com Lewis acids, including zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3), can also catalyze the deprotection, often under milder conditions which can be advantageous when acid-sensitive functionalities are present. acsgcipr.org However, it is noted that in the presence of protic solvents, many Lewis acids may generate protic acids in situ, which are the true catalytic species. acsgcipr.org
Table 1: Examples of Acid-Catalyzed N-Boc Deprotection of Indoles
| Indole Substrate | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| N-Boc-indole | TFA | DCM | Room Temp, 2h | >95% |
| N-Boc-5-bromoindole | HCl (4M) | Dioxane | Room Temp, 16h | Quantitative |
| N-Boc-2-nitroindole | TFA | - | - | Quantitative |
| N-Boc-tryptophan | HCl | Methanol | - | Not specified |
| N-Boc-indoline | Silica (B1680970) Gel | Toluene | Reflux, 5h | 89% |
This table is a compilation of representative data and does not reflect a single study.
Base-Mediated Deprotection
Although less common than acidic methods, base-mediated deprotection offers a valuable alternative, particularly for substrates sensitive to acid. acsgcipr.org This strategy is most effective for N-Boc protected heterocycles like indoles, where the aromatic nature of the leaving group can stabilize the resulting anion. acsgcipr.org The reaction is particularly favorable when the indole ring contains electron-withdrawing groups, which enhance the acidity of the N-H proton and facilitate the initial deprotonation step. tandfonline.com
Common bases used for this purpose include potassium carbonate, sodium methoxide (B1231860), and sodium t-butoxide. acsgcipr.orgtandfonline.comtandfonline.com For instance, refluxing an N-Boc indole with potassium carbonate in a methanol/water mixture has been shown to be a mild and effective method. tandfonline.comtandfonline.com Similarly, a catalytic amount of sodium methoxide in dry methanol at room temperature can achieve high yields for the deprotection of N-Boc indoles and related heterocycles.
Table 2: Examples of Base-Mediated N-Boc Deprotection of Indoles
| Indole Substrate | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| N-Boc-5-nitroindole | K2CO3 | MeOH/H2O | Reflux, 15 min | 98% |
| N-Boc-indole | K2CO3 | MeOH/H2O | Reflux, 10h | 80% |
| N-Boc-indole | NaOMe (cat.) | Methanol | Room Temp, 3h | 85-98% |
| N-Boc-oxindole | K2CO3 | Methanol | Not specified | Selective |
This table is a compilation of representative data and does not reflect a single study.
Metal-Free Deprotection Approaches
In an effort to develop greener and milder synthetic protocols, several metal-free deprotection methods have emerged. These approaches avoid the use of potentially corrosive acids and bases, as well as metal catalysts.
Thermal Deprotection: The N-Boc group can be removed simply by heating, often at temperatures of 150 °C or higher. nih.govacsgcipr.org The mechanism involves a fragmentation process that produces the free amine, carbon dioxide, and isobutylene. acsgcipr.org While this method avoids reagents, the high temperatures required can be a drawback for thermally sensitive substrates. acsgcipr.org Deprotection of N-Boc indole has been observed with excellent conversion under thermolytic conditions in trifluoroethanol (TFE) at 150 °C. nih.gov
Iodine-Mediated Deprotection: Molecular iodine has been reported as an inexpensive, mild, and efficient catalyst for N-Boc deprotection. The reaction can be carried out under solvent-free conditions by grinding the N-Boc protected amine with a catalytic amount of iodine. core.ac.ukbgu.ac.il This method is notable for its simplicity and the avoidance of harsh solvents. core.ac.uk
Silica Gel-Catalyzed Deprotection: Silica gel can also be used to catalyze the removal of the N-Boc group, particularly from activated systems like indoles. jlu.edu.cnepa.gov The deprotection is typically achieved by refluxing the N-Boc indole with silica gel in a non-polar solvent such as toluene. jlu.edu.cnepa.gov This method has been shown to be effective for substrates like N-Boc indoline, yielding the deprotected product in good yield. jlu.edu.cnepa.gov
Table 3: Examples of Metal-Free N-Boc Deprotection of Indoles
| Indole Substrate | Method/Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| N-Boc-indole | Thermal | TFE | 150 °C, 60 min | 98% (conversion) |
| Various N-Boc amines | Iodine (cat.) | Solvent-free | Grinding, Room Temp | High |
| N-Boc-indoline | Silica Gel | Toluene | Reflux, 5h | 89% |
This table is a compilation of representative data and does not reflect a single study.
Conclusion and Future Research Directions
Current Challenges and Limitations in Halogenated Indole (B1671886) Synthesis and Functionalization
The synthesis and functionalization of halogenated indoles are pivotal in medicinal chemistry due to the profound effect of halogen atoms on the biological activity and physicochemical properties of molecules. However, chemists face several persistent challenges in this area.
Traditional chemical halogenation methods often necessitate the use of hazardous and environmentally harmful electrophilic halogen sources. frontiersin.org Achieving regioselectivity is a significant hurdle, frequently resulting in a mixture of isomers that require complex and costly purification processes. frontiersin.orgresearchgate.net For instance, direct halogenation of the indole core can lead to substitution at multiple positions, primarily the electron-rich C3 position, making the selective introduction of halogens at other positions, such as C5, a non-trivial task.
Another limitation is the harsh reaction conditions often required for classical halogenation, which are incompatible with sensitive functional groups on the indole scaffold. This restricts the molecular complexity that can be built into the indole before halogenation. Furthermore, many synthetic routes to complex indoles start from pre-functionalized precursors like ortho-substituted anilines, which can limit the availability and diversity of starting materials. acs.org
Enzymatic halogenation presents a promising green alternative, employing benign halide salts in aqueous media at ambient temperatures. frontiersin.org However, the substrate scope of halogenase enzymes can be limited, and developing robust enzymes for specific, non-natural indole substrates remains an area of active research. frontiersin.orgresearchgate.net
Table 1: Key Challenges in Halogenated Indole Synthesis
| Challenge | Description | Traditional Methods | Emerging Alternatives |
|---|---|---|---|
| Regioselectivity | Difficulty in controlling the specific position of halogenation on the indole ring, often leading to mixtures of isomers. frontiersin.org | Often poor, requiring separation of isomers. | Enzymatic halogenation shows high regioselectivity. frontiersin.org |
| Harsh Conditions | Many methods require strong acids, high temperatures, or reactive reagents that are not compatible with complex molecules. | Limits substrate scope and functional group tolerance. | Biocatalysis and modern catalytic methods operate under milder conditions. researchgate.net |
| Hazardous Reagents | Use of toxic and environmentally damaging electrophilic halogen sources (e.g., Br₂, Cl₂). frontiersin.org | Poses safety and environmental risks. | Use of benign halide salts in enzymatic reactions or safer halogenating agents. frontiersin.org |
| Starting Material Availability | Reliance on pre-substituted starting materials (e.g., substituted anilines) can limit structural diversity. acs.org | Constrains the variety of accessible final compounds. | C-H functionalization of the core indole ring allows for late-stage modification. bioengineer.orgmiragenews.com |
Emerging Trends in Indole Chemistry
The field of indole chemistry is dynamic, with several emerging trends aimed at overcoming the limitations of classical methods and expanding the synthetic toolkit.
Direct C-H Functionalization: A major breakthrough is the transition-metal-catalyzed direct functionalization of C-H bonds. This allows for the introduction of functional groups at specific positions on the indole ring that were previously difficult to access. For example, recent research has demonstrated the selective alkylation of indoles at the C5 position using copper-based catalysts, a significant advance given the low reactivity of this position. bioengineer.orgmiragenews.com This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach to building molecular complexity. bioengineer.org
Green Chemistry Approaches: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of enzymatic catalysis, such as the application of halogenase enzymes for selective halogenation under mild, aqueous conditions. frontiersin.orgresearchgate.net Other green techniques being explored for indole synthesis include microwave irradiation and sonication, which can accelerate reaction rates and increase yields. scispace.com
Metal-Free Methodologies: While transition metals are powerful catalysts, there is a push towards metal-free functionalization strategies to improve cost-effectiveness and reduce environmental impact. These methods encompass a wide range of transformations, including C-3 alkylation, acylation, arylation, and halogenation, providing sustainable alternatives to traditional metal-catalyzed reactions. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are gaining traction for the efficient synthesis of complex indole derivatives. nih.gov These reactions are highly convergent and offer a rapid way to generate diverse molecular scaffolds from simple starting materials. nih.gov
Table 2: Emerging Trends in Indole Synthesis and Functionalization
| Trend | Description | Key Advantages |
|---|---|---|
| Direct C-H Functionalization | Activation and functionalization of C-H bonds on the indole ring using metal catalysts (e.g., copper, rhodium). bioengineer.orgmiragenews.com | High atom economy, access to previously unreactive positions, late-stage modification. |
| Enzymatic Catalysis | Use of enzymes, such as halogenases, to perform selective transformations. frontiersin.orgresearchgate.net | High selectivity, mild and environmentally benign conditions (aqueous media, ambient temperature). frontiersin.org |
| Green Techniques | Application of methods like microwave irradiation and sonication to accelerate reactions. scispace.com | Higher yields, faster reaction rates, reduced energy consumption. scispace.com |
| Multicomponent Reactions | One-pot reactions involving three or more components to build complex molecules efficiently. nih.gov | High efficiency, molecular diversity, operational simplicity. |
| Metal-Free Reactions | Development of synthetic transformations that do not require transition metal catalysts. researchgate.net | Sustainability, cost-effectiveness, reduced metal contamination in products. |
Potential for Further Exploration of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate as a Synthetic Intermediate
This compound is a strategically functionalized molecule poised for significant application as a synthetic intermediate in the construction of complex, high-value compounds. Its utility stems from the distinct reactivity of its substituent groups.
The presence of two different halogen atoms at the C3 and C5 positions is particularly advantageous. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C5 position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This differential reactivity allows for selective functionalization at the C3 position while leaving the C5 chloro substituent intact for subsequent transformations. mdpi.com This enables a stepwise and controlled elaboration of the indole core.
The tert-butoxycarbonyl (Boc) group at the N1 position serves as an effective protecting group. It activates the indole ring for certain reactions and can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom or participation in N-H bond-dependent reactions.
This trifunctional handle—a reactive C3-iodo group, a less reactive C5-chloro group, and a labile N1-Boc group—makes this compound a versatile building block. It can be used to synthesize a wide array of polysubstituted indoles, which are key scaffolds in many biologically active molecules, including anti-HIV agents and other pharmaceuticals. nih.gov The ability to sequentially introduce different functionalities at three distinct points on the indole scaffold provides a powerful strategy for creating diverse molecular libraries for drug discovery and materials science.
Table 3: Potential Synthetic Transformations
| Position | Functional Group | Potential Reactions |
|---|---|---|
| C3 | Iodo | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. mdpi.com |
| C5 | Chloro | Can undergo cross-coupling under more forcing conditions or be targeted after C3 functionalization. |
| N1 | Boc-protecting group | Deprotection under acidic conditions to yield the free N-H, allowing for N-alkylation, N-arylation, or other modifications. |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-iodination.
- Optimize reaction temperature to prevent Boc group cleavage during iodination.
How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may release toxic fumes (e.g., HCl, HI) if decomposed.
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, as the Boc group is susceptible to hydrolysis .
- Safety Data : Limited toxicity data are available; treat it as a potential irritant and follow institutional guidelines for hazardous waste disposal .
Advanced Research Questions
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Q. Example Workflow :
Collect high-resolution X-ray data (Mo/Kα radiation).
Solve phases via direct methods (SHELXS).
Refine with SHELXL, incorporating anisotropic displacement parameters for heavy atoms (I, Cl) .
What strategies mitigate contradictions in reactivity data during cross-coupling reactions involving the 3-iodo substituent?
- Contradiction Source : Competing pathways (e.g., Sonogashira vs. Suzuki coupling) due to steric hindrance from the Boc group.
- Resolution Methods :
Q. Case Study :
- Target : HIV-1 reverse transcriptase (similar to ethyl 5-chloro-1H-indole-2-carboxylate derivatives ).
- Key Interactions :
- Halogen bonding between 3-iodo and Thr138.
- π-Stacking of the indole ring with Tyr187.
Methodological Challenges
How to address low yields in the iodination step?
- Root Cause : Incomplete activation of the indole C3 position.
- Solutions :
What analytical techniques validate the compound’s purity and stability?
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with a C18 column and ESI+ ionization.
- NMR : Monitor Boc group integrity via tert-butyl singlet at ~1.5 ppm in H NMR .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 14 days; track degradation via LC-MS .
Structural Analogues and Comparative Data
Q. Table 1: Structurally Similar Indole Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
